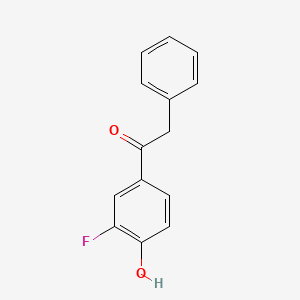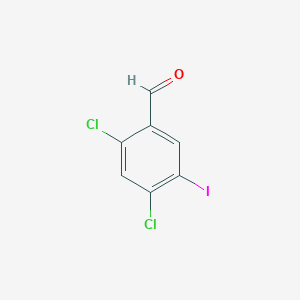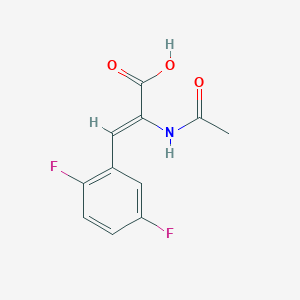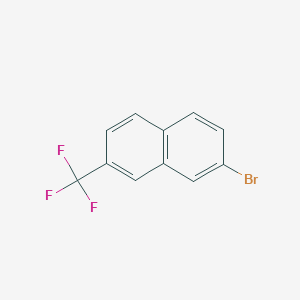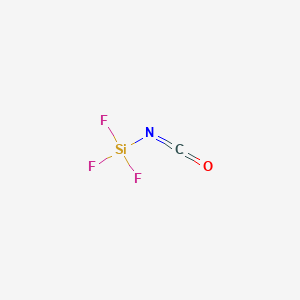
Trifluoro(isocyanato)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro(isocyanato)silane is a chemical compound with the molecular formula CF₃NOSi. It is known for its unique properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound features a trifluoromethyl group attached to a silicon atom, which is also bonded to an isocyanate group. This combination of functional groups imparts distinct chemical characteristics to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoro(isocyanato)silane can be synthesized through several methods. One common approach involves the reaction of trifluoromethylsilane with phosgene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Another method involves the reaction of trifluoromethylsilane with isocyanic acid, which also yields this compound under appropriate conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the compound in high purity. Safety measures are crucial due to the reactivity of the involved chemicals .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoro(isocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of new bonds.
Polymerization Reactions: this compound can be used in the synthesis of polymers by reacting with diols or diamines, resulting in polyurethanes or polyureas.
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reactions .
Major Products Formed: The major products formed from reactions with this compound include ureas, carbamates, thiocarbamates, and various polymeric materials. These products are valuable in different applications, including coatings, adhesives, and biomedical materials .
Aplicaciones Científicas De Investigación
Trifluoro(isocyanato)silane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trifluoro(isocyanato)silane involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group reacts with nucleophilic sites on target molecules, such as amines or hydroxyl groups, resulting in the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification .
Comparación Con Compuestos Similares
Trifluorosilane: A compound with similar trifluoromethyl and silicon components but lacking the isocyanate group.
Uniqueness: Trifluoro(isocyanato)silane is unique due to the presence of both trifluoromethyl and isocyanate groups, which impart distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .
Propiedades
Número CAS |
352-36-3 |
|---|---|
Fórmula molecular |
CF3NOSi |
Peso molecular |
127.097 g/mol |
Nombre IUPAC |
trifluoro(isocyanato)silane |
InChI |
InChI=1S/CF3NOSi/c2-7(3,4)5-1-6 |
Clave InChI |
BVJNCKWIHSXYNK-UHFFFAOYSA-N |
SMILES canónico |
C(=N[Si](F)(F)F)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


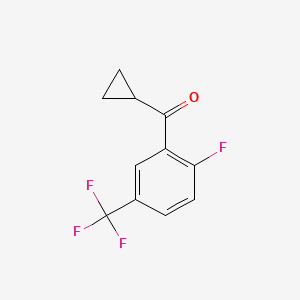


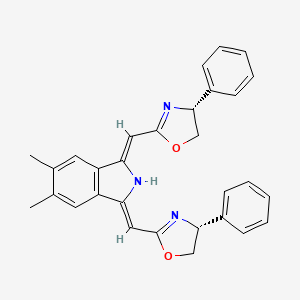
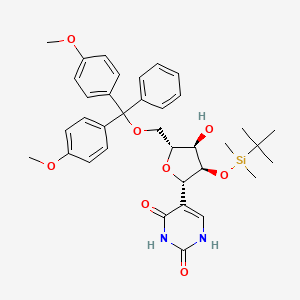
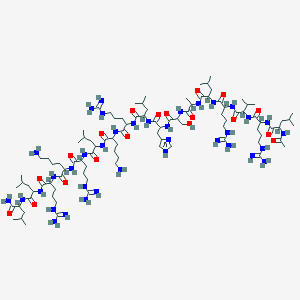
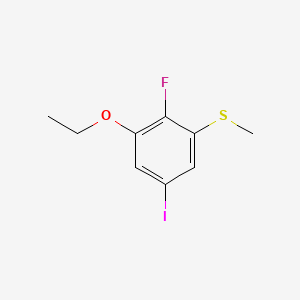
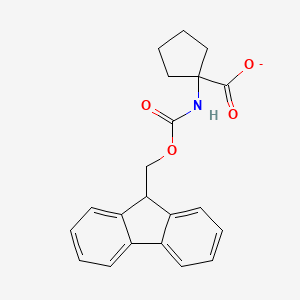
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
